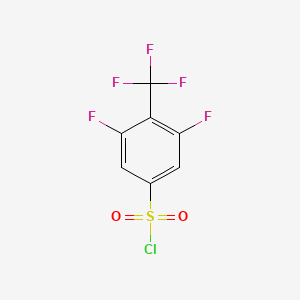

3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

概要

説明

3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is an organofluorine compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the introduction of fluorine atoms and the sulfonyl chloride group onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with fluorinating agents and sulfonyl chloride reagents under controlled conditions. For example, the reaction of 3,5-difluorotoluene with chlorosulfonic acid can yield the desired sulfonyl chloride compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for large-scale manufacturing.

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Key Reactions and Conditions

Mechanistic Insights

-

The reaction with amines proceeds via a two-step mechanism: initial attack by the nucleophile on the electrophilic sulfur atom, followed by chloride displacement (SN₂ pathway) .

-

Steric hindrance from the trifluoromethyl group slightly reduces reaction rates compared to non-fluorinated analogs.

Reduction and Oxidation Reactions

The compound participates in redox transformations under controlled conditions.

Reduction Reactions

-

Reducing Agents : LiAlH₄, NaBH₄

-

Products : Sulfinic acids or sulfonyl hydrides (e.g., 3,5-difluoro-4-(trifluoromethyl)benzenesulfinic acid) .

-

Yields : 50–60% (dependent on solvent polarity).

Oxidation Reactions

-

Oxidizing Agents : H₂O₂, KMnO₄

-

Products : Sulfonic acids (e.g., 3,5-difluoro-4-(trifluoromethyl)benzenesulfonic acid) .

-

Yields : >90% under acidic conditions.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes halogenation and nitration at specific positions.

| Reaction Type | Reagents/Conditions | Positional Selectivity | Major Products |

|---|---|---|---|

| Halogenation | Cl₂, FeCl₃ catalyst, 40–60°C | Para to sulfonyl group | 3,5-Difluoro-2,4-bis(trifluoromethyl)benzenesulfonyl chloride |

| Nitration | HNO₃, H₂SO₄, 0°C | Meta to fluorine | 3,5-Difluoro-4-(trifluoromethyl)-6-nitrobenzenesulfonyl chloride |

Notes :

-

The trifluoromethyl group directs electrophiles to the meta position relative to itself, while fluorine atoms influence ortho/para selectivity .

Coupling Reactions

Transition metal-catalyzed coupling reactions enable C–C bond formation.

Suzuki-Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄

-

Conditions : K₂CO₃, DMF/H₂O, 80°C

-

Products : Biaryl sulfones (e.g., 3,5-difluoro-4-(trifluoromethyl)biphenyl-4'-sulfonyl chloride) .

-

Yield : 70–75%.

Ullmann Coupling

-

Catalyst : CuI, 1,10-phenanthroline

-

Conditions : DMSO, 120°C

β-Fluoride Elimination in Difluoroalkene Formation

Under transition metal catalysis (e.g., Ni, Fe), the compound participates in β-fluoride elimination to generate monofluoroalkenes.

| Catalyst System | Conditions | Products | Selectivity |

|---|---|---|---|

| NiCl₂(dme)/Bpin | THF, 60°C, 12 h | Z-monofluoroalkenes | >95% Z |

| Fe(acac)₃/PPh₃ | Toluene, 100°C, 24 h | Difluorostilbene derivatives | 80% E |

Mechanism :

科学的研究の応用

Organic Synthesis

3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride serves as a versatile building block in organic synthesis. Its unique trifluoromethyl and difluorobenzene groups allow for the development of various derivatives that are crucial in creating complex organic molecules.

Key Reactions Include :

- Sulfonylation Reactions : It can introduce sulfonyl groups into aromatic compounds, enhancing their reactivity and stability.

- Fluorination Reactions : The presence of fluorine atoms makes it an excellent precursor for further fluorination processes, which are vital in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential use in developing new therapeutic agents. The incorporation of trifluoromethyl groups is known to improve the pharmacokinetic properties of drugs, including:

- Increased Lipophilicity : Enhances membrane permeability.

- Metabolic Stability : Reduces susceptibility to metabolic degradation.

Case Studies :

- Research has indicated that compounds containing the trifluoromethyl group exhibit improved biological activity against various targets, including cancer cells and bacterial strains.

Material Science

The compound's unique properties also make it suitable for applications in material science, particularly in the development of:

- Fluorinated Polymers : Used in coatings and membranes due to their chemical resistance and thermal stability.

- Advanced Materials : Its derivatives are investigated for use in electronic materials where high performance is required.

Data Tables

Below are tables summarizing key aspects of this compound's applications:

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactions; enhances reactivity |

| Medicinal Chemistry | Drug development | Improved pharmacokinetics; metabolic stability |

| Material Science | Fluorinated polymers | Chemical resistance; thermal stability |

作用機序

The mechanism of action of 3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. Additionally, the presence of fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity in certain chemical transformations.

類似化合物との比較

Similar Compounds

4-(Trifluoromethyl)benzenesulfonyl chloride: Lacks the difluoro groups, making it less electron-withdrawing and potentially less reactive in certain reactions.

3-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but with different substitution pattern, affecting its reactivity and applications.

1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks the sulfonyl chloride functionality, limiting its use in nucleophilic substitution reactions.

Uniqueness

3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the combination of difluoro and trifluoromethyl groups along with the sulfonyl chloride functionality. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various chemical transformations and applications.

生物活性

3,5-Difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H3ClF5O2S

- Molecular Weight : 279.06 g/mol

- CAS Number : 875167-01-4

- Structure : The compound features a benzene ring substituted with two fluorine atoms and a trifluoromethyl group, along with a sulfonyl chloride functional group.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to act as a reactive electrophile, participating in nucleophilic substitutions. This property is significant in its interactions with various biological macromolecules, including proteins and nucleic acids.

-

Enzyme Inhibition :

- The compound has been studied for its inhibitory effects on specific enzymes. For instance, it has shown potential as an inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism. Inhibitors like this can impact metabolic pathways and have implications in conditions such as cancer and metabolic disorders .

- Antimicrobial Activity :

Case Studies and Experimental Data

- In Vitro Studies :

-

Structure-Activity Relationship (SAR) :

- Research has highlighted that the introduction of trifluoromethyl groups significantly enhances the potency of compounds against specific targets compared to their non-fluorinated counterparts. For example, modifications at the para-position of the phenolic ring have been shown to increase biological activity substantially .

- Toxicological Assessments :

Comparative Analysis

| Property | This compound | Other Sulfonyl Chlorides |

|---|---|---|

| Molecular Weight | 279.06 g/mol | Varies (typically lower) |

| Biological Activity | Potent enzyme inhibitor | Variable |

| Antimicrobial Properties | Yes | Yes (varies by structure) |

| Toxicity | Corrosive; skin irritant | Varies |

特性

IUPAC Name |

3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5O2S/c8-16(14,15)3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLYBTKFWXFTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。